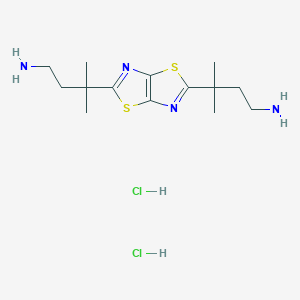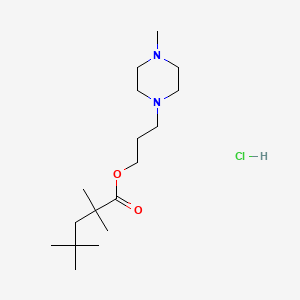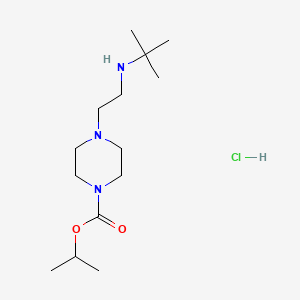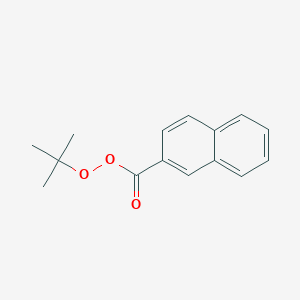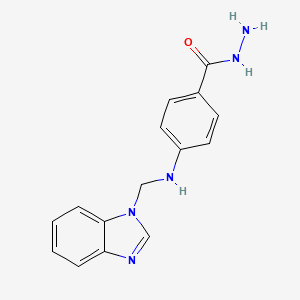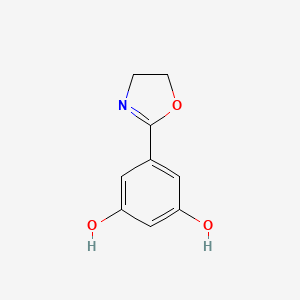
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is a heterocyclic compound containing a benzene ring substituted with two hydroxyl groups and a 4,5-dihydro-2-oxazolyl group. This compound is known for its active chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- can be synthesized through a bulk aza-Michael addition reaction. This involves reacting 1,8-diaminooctane with itaconic acid using water as a catalyst. The resulting product is then mixed with 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- and thermally cured at 180°C .
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate. This makes it a versatile compound for use as a chain extender or cross-linking agent in polymer chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediol:
1,4-Benzenediol:
1,2-Benzenediol: Catechol, another isomer of dihydroxybenzene.
Uniqueness
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is unique due to its 4,5-dihydro-2-oxazolyl group, which imparts additional reactivity and versatility in chemical reactions compared to other dihydroxybenzenes .
Propiedades
Número CAS |
24207-30-5 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
5-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-6(4-8(12)5-7)9-10-1-2-13-9/h3-5,11-12H,1-2H2 |
Clave InChI |
VHUUJNOGGSRIEV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
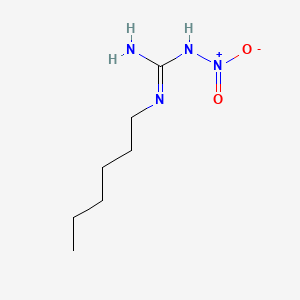
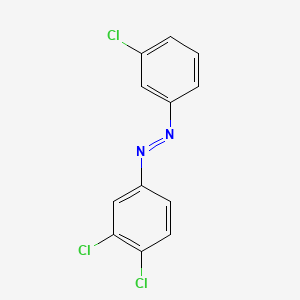
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
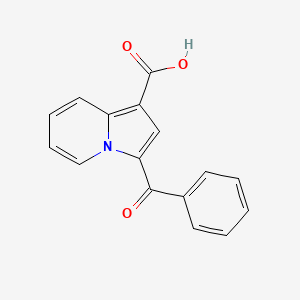
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
